Direct Radical Photopolymerization Rate under Laminated Conditions Relative to DMPA
In a direct head‑to‑head comparison, (4-bromophenylthio)dimethyl‑tert‑butylsilane (PI‑D) produced a radical photopolymerization rate Rp/[M0] of 5.9 × 10⁻² s⁻¹ (laminated film, Ebecryl 605, 0.5 wt% PI). When the measurement was corrected for absorbed light, its intrinsic reactivity reached 1.08 times that of the reference photoinitiator DMPA, indicating that once light absorption is accounted for, the compound’s inherent initiation efficiency slightly exceeds that of the industrial benchmark [1].
| Evidence Dimension | Radical photopolymerization rate (Rp/[M0] × 100) in laminated conditions |
|---|---|
| Target Compound Data | 5.9 s⁻¹ (absolute); 1.08 (relative to DMPA, corrected for absorbed light) |
| Comparator Or Baseline | DMPA (2,2‑dimethoxyphenylacetophenone): 27.3 s⁻¹ (absolute); 1.0 (normalized reference) |
| Quantified Difference | Absolute rate ≈ 4.6‑fold lower for PI‑D, but corrected intrinsic reactivity is 8 % higher than DMPA |
| Conditions | Laminated film (50 µm), Ebecryl 605 monomer, 0.5 wt% PI, Xe‑Hg lamp (intensity ≈ 10 mW cm⁻², λ > 300 nm), real‑time FTIR monitoring, 25 °C |
Why This Matters
The absorption‑corrected intrinsic reactivity exceeding DMPA demonstrates that (4-bromophenylthio)dimethyl‑tert‑butylsilane is a potent initiator core, and its lower absolute rate can be mitigated by formulation adjustments (e.g., sensitizers), making it a valuable candidate when silyl‑radical‑specific reactivity or low‑oxygen sensitivity is desired.
- [1] Lalevée, J., Blanchard, N., El‑Roz, M., Graff, B., Allonas, X., & Fouassier, J. P. (2008). Macromolecules, 41(12), 4180‑4186, Table 1. View Source
